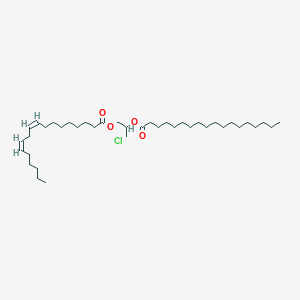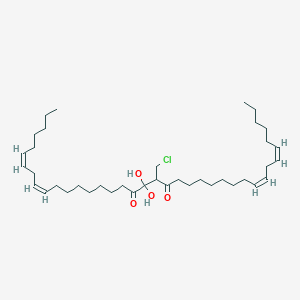
(1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM is a chiral compound derived from camphor. It is known for its unique stereochemistry and is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. This compound is particularly valuable in the field of organic chemistry for the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM typically involves the reduction of camphorsultam derivatives. One common method includes the reduction of camphorsultam using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable reduction methods, such as catalytic hydrogenation. This method employs a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of camphorsultam derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield camphor derivatives, while reduction can produce various alcohols.
Applications De Recherche Scientifique
(1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs with specific stereochemistry, which can enhance their efficacy and reduce side effects.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through hydrogen bonding and steric interactions, which influence the stereochemical outcome of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-(+)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM: The enantiomer of (1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM, which has similar chemical properties but induces opposite chirality in reactions.
Camphorsultam: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it highly effective in inducing chirality in asymmetric synthesis. Its ability to produce enantiomerically pure compounds is a significant advantage in the synthesis of pharmaceuticals and other biologically active molecules.
Propriétés
Numéro CAS |
130748-66-2 |
|---|---|
Formule moléculaire |
C10H17NO3S |
Poids moléculaire |
231.31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


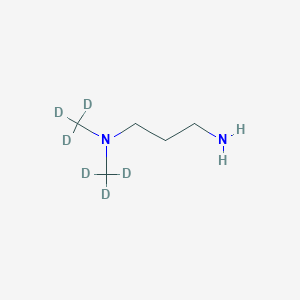
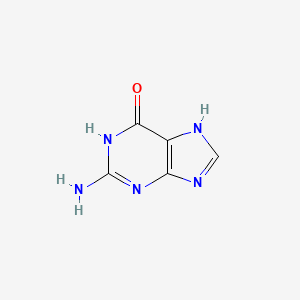
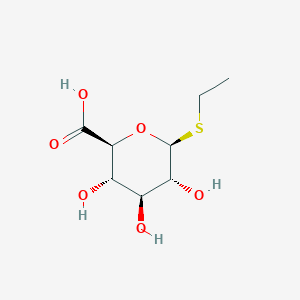
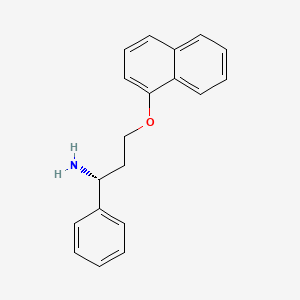
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
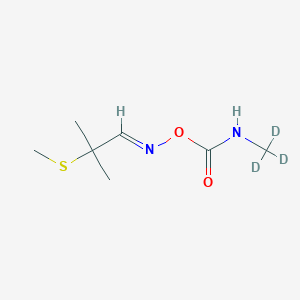
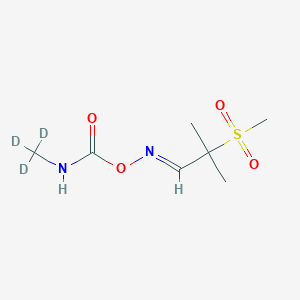
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
